

An In-depth Technical Guide to 11 β -Hydroxycedrelone: Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: 11beta-Hydroxycedrelone

CAS No.: 283174-18-5

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Abstract

This technical guide provides a comprehensive overview of 11 β -Hydroxycedrelone, a putative novel limonoid derivative. As direct literature on this specific compound is not currently available, this document serves as a foundational resource by first detailing the known chemical structure, properties, and biological activities of its parent compound, cedrelone. Subsequently, it introduces the critical role of 11 β -hydroxylation in modulating the bioactivity of steroids and terpenoids. By integrating these two areas of knowledge, this guide proposes a putative structure for 11 β -Hydroxycedrelone and extrapolates its potential physicochemical properties and therapeutic applications. Furthermore, detailed experimental protocols are provided for the isolation of cedrelone, its potential enzymatic hydroxylation, and the assessment of its cytotoxic and anti-inflammatory activities, offering a practical framework for researchers to investigate this promising new molecule.

Introduction to Cedrelone: A Bioactive Limonoid

Cedrelone is a tetranortriterpenoid, a class of highly oxygenated and structurally complex natural products belonging to the limonoids.^[1] It is primarily isolated from plants of the Meliaceae family, most notably from the heartwood of *Toona ciliata* (red cedar).^[2] Limonoids,

as a chemical class, are renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and insect antifeedant properties. Cedrelone itself has garnered significant interest within the scientific community for its potential as a therapeutic agent.

Chemical Structure and Properties of Cedrelone

The chemical structure of cedrelone has been elucidated through spectroscopic methods and X-ray crystallography.[3] Its systematic IUPAC name is (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadeca-12,16-diene-14,18-dione.[1]

Diagram: Chemical Structure of Cedrelone

Caption: Putative 2D representation of the cedrelone chemical structure.

Table 1: Physicochemical Properties of Cedrelone

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₀ O ₅	[1]
Molecular Weight	422.51 g/mol	[2]
Appearance	Solid	[2]
Melting Point	Not specified	
Solubility	Soluble in DMSO	
logP	3.85	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	5	[2]

Natural Occurrence and Isolation of Cedrelone

Cedrelone is a characteristic metabolite of the Meliaceae family, with *Toona ciliata* being a primary source. The isolation of cedrelone from its natural source is a critical first step for any

research and development program. A general protocol for its extraction and isolation is provided below.

Experimental Protocol: Isolation of Cedrelone from *Toona ciliata*

Objective: To extract and isolate cedrelone from the heartwood of *Toona ciliata*.

Materials:

- Dried and powdered heartwood of *Toona ciliata*
- n-Hexane
- Ethyl acetate
- Methanol
- Silica gel (for column chromatography)
- Rotary evaporator
- Chromatography columns
- TLC plates and developing chamber

Procedure:

- Extraction: a. Macerate the powdered heartwood (1 kg) with n-hexane (3 x 3 L) at room temperature for 72 hours to remove non-polar constituents. b. Filter the plant material and air-dry. c. Subsequently, extract the defatted plant material with ethyl acetate (3 x 3 L) at room temperature for 72 hours. d. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: a. Subject the crude ethyl acetate extract to silica gel column chromatography. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate. c. Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). d. Combine fractions showing

a prominent spot corresponding to a known standard of cedrelone (if available) or a major, well-separated spot.

- Purification: a. Subject the combined fractions to further column chromatography or preparative TLC for final purification. b. Recrystallize the purified compound from a suitable solvent system (e.g., methanol/water) to obtain pure cedrelone.
- Characterization: a. Confirm the identity and purity of the isolated cedrelone using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

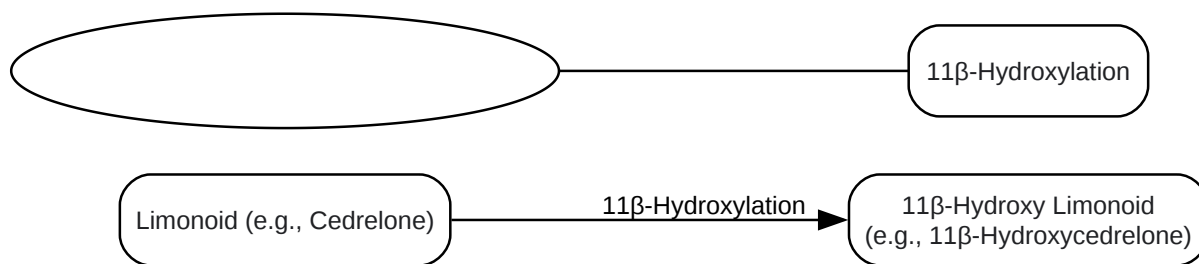
The Significance of 11 β -Hydroxylation in Bioactivity

The introduction of a hydroxyl group at the 11 β -position of a steroid or terpenoid scaffold is a key biological transformation that can profoundly modulate the molecule's activity. This reaction is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, specifically steroid 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) in humans.

The 11 β -hydroxy group is crucial for the glucocorticoid activity of corticosteroids like cortisol. Its presence is essential for binding to and activating the glucocorticoid receptor, thereby mediating anti-inflammatory and immunosuppressive effects. The enzymatic interconversion between the active 11 β -hydroxy form (cortisol) and the inactive 11-keto form (cortisone) by 11 β -hydroxysteroid dehydrogenases (11 β -HSDs) is a critical control point in regulating glucocorticoid action at the tissue level.

Recent studies have demonstrated that microbial systems, such as the fungus *Cunninghamella echinulata*, can efficiently perform regio- and stereoselective 11 β -hydroxylation on various limonoid skeletons, including gedunin, a compound structurally related to cedrelone.^{[4][5]} This opens up the exciting possibility of creating novel hydroxylated limonoid derivatives with potentially enhanced or altered biological activities.

Diagram: Enzymatic 11 β -Hydroxylation



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Caption: Proposed enzymatic conversion of a limonoid to its 11 β -hydroxy derivative.

11 β -Hydroxycedrelone: A Putative Novel Derivative

Based on the established structure of cedrelone and the known enzymatic activity of 11 β -hydroxylases on similar scaffolds, we can propose the structure of 11 β -Hydroxycedrelone.

Proposed Chemical Structure

The proposed structure of 11 β -Hydroxycedrelone involves the addition of a hydroxyl group at the 11 β -position of the cedrelone core.

Diagram: Proposed Structure of 11 β -Hydroxycedrelone

Caption: Proposed chemical structure of 11 β -Hydroxycedrelone.

Predicted Physicochemical Properties

The introduction of a hydroxyl group is expected to alter the physicochemical properties of cedrelone, primarily by increasing its polarity.

Table 2: Predicted Physicochemical Properties of 11 β -Hydroxycedrelone

Property	Predicted Value	Rationale
Molecular Formula	C ₂₆ H ₃₀ O ₆	Addition of one oxygen atom
Molecular Weight	438.51 g/mol	Increased by the mass of one oxygen atom
logP	< 3.85	Increased polarity due to the hydroxyl group
Hydrogen Bond Donor Count	2	Addition of one hydroxyl group
Hydrogen Bond Acceptor Count	6	Addition of one hydroxyl group
Water Solubility	Increased	Increased polarity

Potential Biological Activities and Therapeutic Applications

Given the known bioactivities of cedrelone and the functional significance of the 11 β -hydroxy group, 11 β -Hydroxycedrelone is a promising candidate for several therapeutic applications.

- **Anticancer Activity:** Cedrelone has been shown to induce apoptosis in cancer cells. The addition of an 11 β -hydroxy group could potentially enhance this activity by altering its interaction with intracellular targets.
- **Anti-inflammatory Activity:** The 11 β -hydroxy moiety is a key determinant of glucocorticoid-like anti-inflammatory activity. It is plausible that 11 β -Hydroxycedrelone could exhibit anti-inflammatory effects, potentially through pathways analogous to corticosteroids or by modulating other inflammatory signaling cascades.
- **11 β -HSD1 Inhibition:** Some limonoids have been identified as inhibitors of 11 β -HSD1, an enzyme implicated in metabolic syndrome and obesity.[6] It would be of significant interest to investigate whether 11 β -Hydroxycedrelone can modulate the activity of this enzyme.

Proposed Experimental Workflows for Investigation

To validate the existence and characterize the bioactivity of 11 β -Hydroxycedrelone, a series of experimental workflows are proposed.

Synthesis of 11 β -Hydroxycedrelone via Biotransformation

Objective: To synthesize 11 β -Hydroxycedrelone from cedrelone using a microbial biotransformation approach.

Materials:

- Pure cedrelone
- *Cunninghamella echinulata* culture
- Appropriate culture medium (e.g., potato dextrose broth)
- Shaking incubator
- Ethyl acetate for extraction
- HPLC for analysis

Procedure:

- **Culturing:** Grow *Cunninghamella echinulata* in the appropriate liquid medium at 28°C with shaking (150 rpm) for 48-72 hours.
- **Substrate Addition:** Add a solution of cedrelone in a suitable solvent (e.g., DMSO) to the microbial culture to a final concentration of 100-200 $\mu\text{g/mL}$.
- **Incubation:** Continue the incubation under the same conditions for an additional 72-96 hours.
- **Extraction:** Pellet the fungal mycelia by centrifugation. Extract the supernatant and the mycelia separately with ethyl acetate.
- **Analysis and Purification:** Combine the extracts, evaporate the solvent, and analyze the product mixture by HPLC. Purify the hydroxylated product using column chromatography

and/or preparative HPLC.

- Structure Elucidation: Confirm the structure of the purified product as 11 β -Hydroxycedrelone using ^1H NMR, ^{13}C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and high-resolution mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effects of 11 β -Hydroxycedrelone on cancer cell lines.

Materials:

- Cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- 11 β -Hydroxycedrelone stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of 11 β -Hydroxycedrelone (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assessment (Nitric Oxide Inhibition Assay)

Objective: To assess the anti-inflammatory potential of 11 β -Hydroxycedrelone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- 11 β -Hydroxycedrelone stock solution in DMSO
- Griess Reagent
- Sodium nitrite standard solution
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere for 24 hours.

- **Compound Treatment:** Pre-treat the cells with various concentrations of 11 β -Hydroxycedrelone for 1 hour.
- **Inflammatory Stimulation:** Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
- **Nitrite Measurement:** After incubation, collect 50 μ L of the cell culture supernatant from each well.
- **Add 50 μ L of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.**[9]
- **Absorbance Measurement:** Measure the absorbance at 540 nm.[9]
- **Data Analysis:** Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the vehicle control.

Conclusion and Future Directions

While 11 β -Hydroxycedrelone remains a putative compound, the scientific rationale for its existence and potential bioactivity is strong. The established anticancer properties of its parent compound, cedrelone, combined with the profound influence of 11 β -hydroxylation on the bioactivity of related natural products, positions 11 β -Hydroxycedrelone as a compelling target for drug discovery and development. The experimental workflows outlined in this guide provide a clear path for its synthesis, purification, and biological characterization. Future research should focus on the successful synthesis and isolation of this novel limonoid, followed by a comprehensive evaluation of its therapeutic potential, including its mechanism of action and in vivo efficacy in relevant disease models.

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